1,1,1,3-テトラクロロプロパン

概要

説明

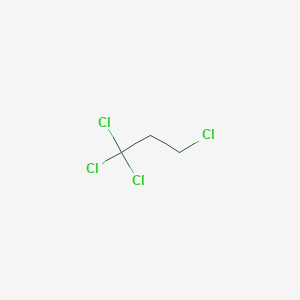

1,1,1,3-Tetrachloropropane is an organic compound with the molecular formula C₃H₄Cl₄ It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to a three-carbon propane backbone

科学的研究の応用

1,1,1,3-Tetrachloropropane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.

Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of herbicides, refrigerants, and other industrial chemicals.

作用機序

Target of Action

This compound is a chlorinated hydrocarbon, and such compounds often interact with a variety of biological targets, including proteins and lipids .

Mode of Action

Chlorinated hydrocarbons in general are known to interact with biological molecules, potentially leading to changes in cellular function .

Biochemical Pathways

Chlorinated hydrocarbons can potentially disrupt various biochemical pathways due to their reactivity with biological molecules .

Pharmacokinetics

Metabolism of these compounds can occur in the liver, and excretion can occur via the urine and feces .

Result of Action

Chlorinated hydrocarbons can potentially cause a variety of effects due to their reactivity with biological molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1,1,3-Tetrachloropropane. For example, the presence of other chemicals can influence its reactivity. Additionally, physical factors such as temperature and pH can affect its stability .

準備方法

Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrachloropropane can be synthesized through the reaction of ethylene with carbon tetrachloride in the presence of a catalyst. The reaction typically involves the use of alkyl phosphates, ferric chloride, and iron powder as catalysts. The reaction is conducted under conditions of 1.0 MPa pressure and temperatures ranging from 100 to 115°C .

Industrial Production Methods: In industrial settings, the continuous production of 1,1,1,3-tetrachloropropane is achieved through a gas-solid reaction. A catalyst composed of zero-valent iron and phosphate-modified carbon material is used. This method allows for the efficient and continuous production of the compound in a gas-solid fixed bed reactor .

化学反応の分析

Types of Reactions: 1,1,1,3-Tetrachloropropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) can be employed in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products:

Substitution: Formation of compounds like 1,1,1-trichloropropane.

Reduction: Formation of compounds like 1,1,1,3-trichloropropane.

Oxidation: Formation of compounds like 1,1,1,3-tetrachloropropanol or 1,1,1,3-tetrachloropropanoic acid.

類似化合物との比較

1,1,2,3-Tetrachloropropane: Differing in the position of chlorine atoms, this compound has distinct chemical properties and applications.

1,1,3,3-Tetrachloropropane: Another isomer with different chlorine atom positions, leading to unique reactivity and uses.

Uniqueness: 1,1,1,3-Tetrachloropropane is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific industrial applications and scientific research.

生物活性

1,1,1,3-Tetrachloropropane (TCP) is a chlorinated hydrocarbon that has garnered attention due to its biological activity and potential toxicological effects. This article provides a comprehensive overview of the biological activity of TCP, including its toxicity profiles, metabolic pathways, and case studies that highlight its effects on various biological systems.

1,1,1,3-TCP is a colorless liquid with a molecular formula of C₃H₃Cl₄. It is primarily used in industrial applications as a solvent and an intermediate in chemical synthesis. Due to its structure, TCP can undergo various biotransformation processes that influence its biological activity.

Toxicokinetics and Biotransformation

Metabolism and Excretion

TCP is metabolized primarily in the liver through cytochrome P450 enzymes. The major metabolites identified include chlorinated acids that can exert toxic effects on cellular systems. Studies have shown that inhalative exposure to TCP leads to the formation of reactive metabolites that contribute to its toxicity .

Biochemical Changes Induced by TCP

Research indicates that exposure to TCP can lead to significant biochemical alterations in animal models. For instance, Kolesar et al. (1995) observed dose-dependent increases in multifocal myocyte degeneration and necrosis in rat models exposed to TCP at concentrations as low as 25 ppm. These changes were accompanied by chronic myocarditis and hepatocyte necrosis .

Toxicity Profiles

Acute Toxicity

Acute inhalation studies have demonstrated that TCP can cause respiratory distress and neurological symptoms in laboratory animals. In a study involving rats exposed to varying concentrations of TCP, significant decreases in body weight and food consumption were noted at higher exposure levels (25 ppm), alongside pathological changes in the liver and heart .

Chronic Toxicity

Long-term exposure studies have indicated that TCP may lead to chronic health effects, including immunotoxicity and reproductive toxicity. In male rats subjected to prolonged inhalation exposure, there were marked decreases in sperm motility and morphology without overt histopathological changes in reproductive organs .

Case Study 1: Cardiovascular Effects

A study by Kolesar et al. (1995) highlighted the cardiotoxic effects of TCP. Rats exposed to 25 ppm exhibited signs of myocarditis characterized by inflammatory cell infiltration and myocardial fiber degeneration. This suggests a potential link between TCP exposure and cardiovascular dysfunction .

Case Study 2: Hepatic Toxicity

In another investigation focusing on liver toxicity, rats exposed to TCP demonstrated significant hepatocellular hypertrophy and necrosis after chronic exposure. The study concluded that TCP's metabolites might play a crucial role in hepatotoxicity through the formation of reactive intermediates .

Data Table: Summary of Toxicological Findings

| Study | Exposure Level (ppm) | Biological Effect | Organ Affected |

|---|---|---|---|

| Kolesar et al. (1995) | 25 | Myocarditis; myocyte degeneration | Heart |

| Kolesar et al. (1995) | 25 | Hepatocyte necrosis; inflammatory infiltration | Liver |

| Study on chronic exposure | 0, 0.5, 2.5, 25 | Decreased sperm motility; reduced leukocyte counts | Reproductive system |

特性

IUPAC Name |

1,1,1,3-tetrachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl4/c4-2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTACNSITJSJFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051546 | |

| Record name | 1,1,1,3-Tetrachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propane, 1,1,1,3-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1070-78-6 | |

| Record name | 1,1,1,3-Tetrachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3-Tetrachloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,3-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3-Tetrachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3-tetrachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3-TETRACHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM99MQP76V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,1,1,3-Tetrachloropropane?

A1: 1,1,1,3-Tetrachloropropane has the molecular formula C3H4Cl4 and a molecular weight of 181.88 g/mol. []

Q2: Is there spectroscopic data available for 1,1,1,3-Tetrachloropropane?

A2: Yes, studies have investigated the 13C NMR spectra of 1,1,1,3-Tetrachloropropane and other polychlorinated compounds. This data helps identify specific chemical groups within complex mixtures. [] Additionally, PMR (Proton Magnetic Resonance) has been used to analyze the conformational isomerism of 1,1,1,3-Tetrachloropropane. []

Q3: How is 1,1,1,3-Tetrachloropropane synthesized?

A3: 1,1,1,3-Tetrachloropropane can be synthesized through the telomerization reaction of tetrachloromethane (carbon tetrachloride) and ethylene. This reaction often utilizes catalysts like phosphate esters, powdered iron, or FeCl3. []

Q4: What are the common reactions involving 1,1,1,3-Tetrachloropropane?

A4: 1,1,1,3-Tetrachloropropane participates in various reactions, including:

- Telomerization: It reacts with vinylidene chloride in the presence of coordination catalysts, yielding a mixture of telomers. Interestingly, a 1,5-hydrogen shift in the intermediate radical can lead to the formation of unexpected byproducts. []

- Fluorination: Reacting 1,1,1,3-Tetrachloropropane with anhydrous hydrogen fluoride over a chromium-based catalyst can yield 3,3,3-trifluoropropene-1. []

- Dehydrochlorination: This reaction, often catalyzed by FeCl3, converts 1,1,1,3-Tetrachloropropane into 1,1,3-trichloropropene and/or 3,3,3-trichloropropene. []

Q5: Can 1,1,1,3-Tetrachloropropane be used as a starting material for other compounds?

A5: Yes, research indicates that 1,1,1,3-Tetrachloropropane serves as a precursor in the synthesis of various compounds, including dl-cysteic acid, 3-sulfoacrylic acid, and the insecticide pyridalyl. [, ]

Q6: Does 1,1,1,3-Tetrachloropropane have any catalytic applications?

A6: While not a catalyst itself, 1,1,1,3-Tetrachloropropane is often involved in reactions initiated by catalysts. For example, metal carbonyls like Fe(CO)5 and Mo(CO)6 initiate its reaction with various unsaturated compounds, including olefins and acrylic monomers. [, , , , , , , ]

Q7: Has 1,1,1,3-Tetrachloropropane been detected in environmental samples?

A7: Yes, studies have identified 1,1,1,3-Tetrachloropropane in desalted crude oil, indicating its presence in the environment as a result of industrial processes. []

Q8: What analytical techniques are used to study 1,1,1,3-Tetrachloropropane?

A8: Several analytical methods are employed, including:

- Gas Chromatography (GC): Coupled with electron capture detection (ECD), GC is utilized for identifying and quantifying 1,1,1,3-Tetrachloropropane, particularly in complex mixtures like crude oil. []

- Nuclear Quadrupole Resonance (NQR): This technique provides insights into the crystal structure and dynamical properties of 1,1,1,3-Tetrachloropropane. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。